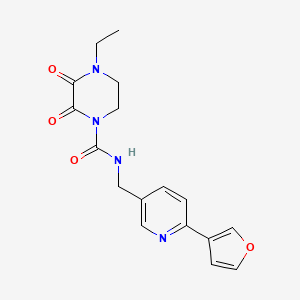

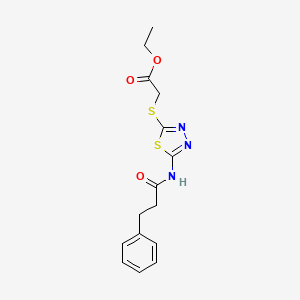

1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19FN4O4 and its molecular weight is 410.405. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

Research on naphthalimide derivatives, including structures related to the compound , has led to the development of efficient reversible colorimetric and fluorescent chemosensors for ion detection. For example, Zhang et al. (2020) synthesized 1,8-naphthalimide derivatives that acted as sensitive chemosensors for fluoride ions, showcasing the potential of such compounds in environmental and biological sensing applications Zhang, Feng Zhang, Ding, & Gao, 2020.

Antimicrobial Activities

Compounds with structures similar to the query chemical have been investigated for their antimicrobial properties. Sirgamalla and Boda (2019) explored derivatives of benzo[de]isoquinoline-1,3-dione for antibacterial and antifungal activities, finding some derivatives to be as effective as standard drugs against various pathogens. This highlights the compound's potential in developing new antimicrobial agents Sirgamalla & Boda, 2019.

Antioxidant and Anticancer Activities

Research has also delved into the antioxidant and anticancer activities of compounds bearing resemblance to the query chemical. Tumosienė et al. (2020) synthesized novel derivatives showing significant antioxidant activity, alongside notable anticancer properties against specific human cancer cell lines, suggesting the utility of such compounds in therapeutic contexts Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020.

Synthesis and Characterization

There is ongoing interest in the synthesis and characterization of quinazoline derivatives for various applications, including as chemotherapeutic agents. Sebastian et al. (2015) provided insights into the vibrational spectroscopic studies, molecular docking, and potential chemotherapeutic applications of related compounds, emphasizing the importance of detailed chemical characterization in developing new drugs Sebastian, Abdul-Malek S. Al-Tamimi, El‐Brollosy, El-Emam, Panicker, & Van Alsenoy, 2015.

Mechanistic Insights

He et al. (2021) investigated the microscopic mechanisms of light-induced cycloaddition reactions involving tetrazole-quinone, offering theoretical insights that could aid in the design of photoinduced reactions for synthesizing complex organic compounds, including those with quinazoline structures He, Xu, Zhang, Zhang, Guo, Li, & Liang, 2021.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-fluoro-4-methoxyaniline", "ethyl chloroformate", "sodium azide", "sodium hydroxide", "propylamine", "2-chloro-4,6-dimethoxyquinazoline", "triethylamine", "acetic anhydride", "sodium acetate", "acetic acid", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 3-fluoro-4-methoxyaniline in N,N-dimethylformamide and add sodium hydroxide.", "b. Add ethyl chloroformate dropwise and stir for 1 hour.", "c. Add sodium azide and stir for 2 hours.", "d. Add water and extract with diethyl ether.", "e. Dry the organic layer and evaporate the solvent to obtain the crude product.", "f. Purify the product by column chromatography to obtain 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-chloro-4,6-dimethoxyquinazoline in N,N-dimethylformamide and add triethylamine.", "b. Add 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and stir for 1 hour.", "c. Add propylamine and stir for 2 hours.", "d. Add acetic anhydride and sodium acetate and stir for 4 hours.", "e. Add water and extract with diethyl ether.", "f. Dry the organic layer and evaporate the solvent to obtain the crude product.", "g. Purify the product by column chromatography to obtain 1-((3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione." ] } | |

CAS RN |

2185590-54-7 |

Molecular Formula |

C21H19FN4O4 |

Molecular Weight |

410.405 |

IUPAC Name |

1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |

InChI |

InChI=1S/C21H19FN4O4/c1-3-10-25-20(27)14-6-4-5-7-16(14)26(21(25)28)12-18-23-19(24-30-18)13-8-9-17(29-2)15(22)11-13/h4-9,11H,3,10,12H2,1-2H3 |

InChI Key |

HAPBKWCVTFUEPG-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)

![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)

![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)

![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)

![N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide](/img/structure/B3015984.png)